Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate CAS 148729-12-8 properties
Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate CAS 148729-12-8 properties
A Versatile Scaffold for Medicinal Chemistry & Library Generation[1]
Executive Summary
Ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate (CAS 148729-12-8) is a bifunctional pharmacophore intermediate widely utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, enzyme inhibitors (e.g., AChE, DHFR), and antitubercular agents.
Structurally, it features a piperidine core (a privileged scaffold in drug discovery) functionalized with an ethyl ester for downstream amidation/cyclization and a 4-bromobenzyl moiety serving as a pre-installed handle for palladium-catalyzed cross-coupling reactions.[1][2] This guide details the physicochemical profile, optimized synthesis protocols, and strategic applications of this compound in high-throughput lead optimization.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
| Property | Data | Notes |
| IUPAC Name | Ethyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate | |
| CAS Number | 148729-12-8 | |
| Molecular Formula | C₁₅H₂₀BrNO₂ | |
| Molecular Weight | 326.23 g/mol | |
| Physical State | Viscous oil or low-melting solid | Depends on purity/salt form.[1][2] HCl salts are crystalline solids.[1] |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Poor solubility in water (free base). |
| LogP (Predicted) | ~3.8 | Lipophilic due to bromobenzyl group.[1] |
| pKa (Predicted) | ~8.5 (Piperidine Nitrogen) | Basic center; forms stable salts with mineral acids.[1] |
Synthetic Pathways & Optimization
The industrial and laboratory-scale synthesis of CAS 148729-12-8 relies on a classic SN2 nucleophilic substitution (N-alkylation).[1] While conceptually simple, maximizing yield and preventing quaternary ammonium salt formation requires precise control of stoichiometry and base selection.[1]
Protocol: N-Alkylation of Ethyl Isonipecotate
Reaction Scheme: Ethyl isonipecotate + 4-Bromobenzyl bromide (+ Base) → Product + HBr-Base
Reagents:
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Substrate: Ethyl isonipecotate (1.0 equiv)
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Electrophile: 4-Bromobenzyl bromide (1.05 equiv)
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Base: Anhydrous K₂CO₃ (2.0 equiv) or Et₃N (1.5 equiv)
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Solvent: Acetonitrile (ACN) or DMF (0.2 M concentration)
Step-by-Step Methodology:
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl isonipecotate in anhydrous ACN.
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Base Addition: Add anhydrous K₂CO₃ powder. Field Tip: Milled K₂CO₃ provides a higher surface area for faster kinetics than granular forms.[1]
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Alkylation: Add 4-bromobenzyl bromide dropwise at 0°C to prevent exotherms, then warm to room temperature.
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Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor consumption of the amine by TLC (Hexane:EtOAc 3:1).[1]
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Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the residue in EtOAc and wash with water and brine. Dry over Na₂SO₄.[1][3] If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Critical Process Parameters (CPPs):
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Stoichiometry: Avoid large excesses of the benzyl bromide to prevent bis-alkylation (quaternization).
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Solvent Choice: ACN is preferred over DMF for easier workup (lower boiling point).[1] Ethanol can be used but may cause transesterification if not carefully controlled.[1]
Visualizing the Synthesis Logic
Figure 1: Standard synthetic route via N-alkylation. Control of stoichiometry minimizes quaternary salt formation.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral features must be confirmed.
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¹H-NMR (400 MHz, CDCl₃):
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δ 7.45 (d, 2H): Aromatic protons ortho to Bromine.
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δ 7.20 (d, 2H): Aromatic protons ortho to CH₂.
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δ 4.13 (q, 2H): Ester O-CH₂ protons.
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δ 3.48 (s, 2H): Benzylic CH₂ (distinct singlet).
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δ 2.85 (m, 2H): Piperidine equatorial protons (adjacent to N).
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δ 1.25 (t, 3H): Ester terminal CH₃.
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¹³C-NMR: Characteristic peaks at ~175 ppm (Ester C=O), ~137 ppm (C-Br ipso), and ~60 ppm (Ester O-CH₂).
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Mass Spectrometry (ESI+): Look for the characteristic isotopic doublet for Bromine (M and M+2) with near-equal intensity at m/z ~326 and 328 [M+H]⁺.
Applications in Drug Discovery
This compound acts as a divergent intermediate .[1] The molecule possesses two distinct "handles" for chemical modification, allowing for the rapid generation of compound libraries.[1]
A. The "Suzuki Handle" (Aryl Bromide)
The 4-bromophenyl group is an ideal substrate for Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This allows researchers to extend the aromatic system, a common strategy to target hydrophobic pockets in GPCRs (e.g., Chemokine receptors CCR5/CXCR4) or kinases.
B. The "Amide/Hydrazide Handle" (Ethyl Ester)
The ester group can be hydrolyzed to the acid (for amide coupling) or converted to a hydrazide. Hydrazide derivatives are key precursors for Schiff bases , which have shown potency as Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease therapy [1].
C. Structural Activity Relationships (SAR)
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Piperidine Ring: Mimics the secondary amine found in many neurotransmitters; provides basicity for ionic bonding with aspartate residues in receptor active sites.[1]
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Linker Length: The benzyl linker provides optimal spacing (~3–4 Å) between the basic nitrogen and the lipophilic aromatic ring.[1]
Workflow: Library Generation Strategy
Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the bromide and ester functionalities.
Handling, Stability & Safety
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Storage: Store in a cool, dry place (2–8°C). The free base is stable but may absorb CO₂ from air over time; the HCl salt is hygroscopic.[1]
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Safety Hazards:
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Spill Cleanup: Neutralize spills involving the benzyl bromide precursor with dilute aqueous ammonia or sodium thiosulfate before disposal.[1]
References
- Design, synthesis, and molecular docking of novel Schiff bases derived from ethyl 1-(4-bromobenzyl)piperidine-4-carboxylate.Journal of Molecular Structure.
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Synthesis and biological evaluation of piperidine-based derivatives as Acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides. Chemical Reviews.
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PubChem Compound Summary: Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. [Link][1]
